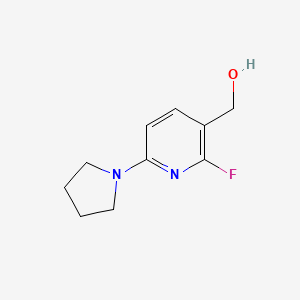

(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol

Description

Properties

IUPAC Name |

(2-fluoro-6-pyrrolidin-1-ylpyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c11-10-8(7-14)3-4-9(12-10)13-5-1-2-6-13/h3-4,14H,1-2,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUQRVOOLHSXKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=C(C=C2)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301245622 | |

| Record name | 2-Fluoro-6-(1-pyrrolidinyl)-3-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301245622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228666-05-4 | |

| Record name | 2-Fluoro-6-(1-pyrrolidinyl)-3-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228666-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-6-(1-pyrrolidinyl)-3-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301245622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol, a valuable fluorinated pyridine building block for medicinal chemistry and drug development. While a specific CAS number for this alcohol is not prominently listed in public databases, this guide focuses on its efficient synthesis from its direct precursor, 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde (CAS No. 1203499-23-3). Detailed protocols, physicochemical properties, safety considerations, and the strategic importance of this scaffold in modern pharmaceutical research are discussed. This document is intended for researchers, chemists, and professionals in the field of drug discovery seeking to leverage this compound in their synthetic programs.

Introduction and Strategic Importance

In the landscape of modern medicinal chemistry, heterocyclic scaffolds are paramount, with pyridine derivatives forming the backbone of numerous FDA-approved drugs.[1] The strategic incorporation of fluorine into these scaffolds can profoundly alter a molecule's physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[2][3]

(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol represents a confluence of these advantageous features. It is a trifunctional building block possessing:

-

A fluorinated pyridine ring , which modulates basicity (pKa) and can form key hydrogen bonds or dipole interactions with biological targets.

-

A pyrrolidinyl moiety , a saturated heterocycle known to improve aqueous solubility and introduce a vector for further chemical modification.

-

A primary alcohol (hydroxymethyl group) , which serves as a versatile synthetic handle for constructing more complex molecules, for example, through etherification, esterification, or oxidation.

This guide details the synthesis and characterization of this important intermediate, starting from its commercially available aldehyde precursor.

Physicochemical Properties

The properties of the target compound, (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol, are best understood in the context of its immediate synthetic precursor. The following table summarizes known data for the starting aldehyde and predicted data for the final alcohol product.

| Property | 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde | (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol | Data Source |

| CAS Number | 1203499-23-3 | Not Available | Public Databases |

| Molecular Formula | C₁₀H₁₁FN₂O | C₁₀H₁₃FN₂O | Calculated |

| Molecular Weight | 194.21 g/mol | 196.23 g/mol | Calculated |

| Appearance | Solid (Typical) | Solid or Oil (Predicted) | General Chemical Knowledge |

| Solubility | Soluble in organic solvents (e.g., DCM, MeOH) | Soluble in polar organic solvents (Predicted) | General Chemical Knowledge |

Synthesis and Purification

The most direct and efficient route to synthesizing (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol is through the selective reduction of the corresponding aldehyde.

Synthetic Principle: Selective Aldehyde Reduction

The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For substrates containing other potentially reducible functional groups or sensitive moieties (like the fluoropyridine ring), a mild and selective reducing agent is required. Sodium borohydride (NaBH₄) is the reagent of choice for this purpose.

Causality Behind Experimental Choice:

-

Selectivity: NaBH₄ is a mild hydride donor, highly selective for aldehydes and ketones. It will not reduce esters, amides, or carboxylic acids under standard conditions and, importantly, will not affect the aromatic fluoropyridine core. This chemoselectivity prevents unwanted side reactions and simplifies purification.

-

Operational Simplicity: The reaction is typically performed in alcoholic solvents like methanol or ethanol at ambient or sub-ambient temperatures, making it highly practical for a standard laboratory setting. The workup procedure is straightforward.[4]

Detailed Experimental Protocol

This protocol describes a representative procedure for the reduction of 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde.

Materials:

-

2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde (1.0 eq)

-

Methanol (MeOH), anhydrous (approx. 0.1–0.2 M concentration)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Deionized Water (H₂O)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde (1.0 eq) in anhydrous methanol.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C. This is a precautionary measure to control the initial exothermic reaction upon addition of the hydride reagent.

-

Reagent Addition: While stirring vigorously, add sodium borohydride (1.5 eq) portion-wise over 10-15 minutes. Ensure the temperature does not rise above 5-10 °C. Rationale: Portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas and helps dissipate heat.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 1-2 hours).

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add deionized water to quench the excess NaBH₄. After gas evolution ceases, add saturated aqueous NH₄Cl solution to hydrolyze the intermediate borate esters.[5]

-

Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Rationale: Multiple extractions ensure complete recovery of the product from the aqueous phase.

-

Washing: Combine the organic layers and wash sequentially with deionized water and then brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol.

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel.

Workflow Visualization

Caption: Synthetic workflow for the reduction of the aldehyde to the target alcohol.

Applications in Medicinal Chemistry

Substituted pyridines are privileged structures in drug design due to their ability to act as bioisosteres for phenyl rings while offering improved solubility and metabolic profiles.[1] The specific combination of substituents in (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol makes it a highly attractive building block for targeting a range of diseases.

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. The hydroxymethyl group can be used to build side chains that probe specific pockets of the ATP-binding site or interact with solvent-exposed regions of the enzyme.

-

GPCR Ligands: The nitrogen atom of the pyridine and the pyrrolidine moiety can serve as key hydrogen bond acceptors or donors for interaction with G-protein coupled receptors.

-

Scaffold Decoration: As a versatile intermediate, this compound allows for the rapid generation of compound libraries. The primary alcohol can be readily converted to other functional groups, enabling extensive Structure-Activity Relationship (SAR) studies.

Logical Relationship in Drug Design

The utility of this building block can be visualized as a branching point in a drug discovery program.

Caption: Role of the title compound as a key intermediate in drug discovery.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol is not available, a hazard assessment can be made based on its structure and the data for related compounds like pyridine and other fluorinated pyridines.[6][7]

-

Hazard Classification (Predicted):

-

Handling:

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents and strong acids.[6]

-

Conclusion

(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol is a strategically important synthetic intermediate for drug discovery programs. Its facile, high-yielding synthesis from the corresponding aldehyde via selective reduction with sodium borohydride makes it readily accessible. The unique combination of a fluoropyridine core, a pyrrolidine substituent, and a versatile hydroxymethyl handle provides medicinal chemists with a powerful tool for developing novel therapeutics with potentially superior pharmacological profiles. Adherence to standard laboratory safety protocols is essential when handling this compound.

References

-

Hussain, R., et al. (2023). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. Saudi Pharmaceutical Journal, 31(8), 101667. [Link]

-

Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8373-8417. [Link]

-

Reddit. (2013). Reduction of an aldehyde with sodium borohydride/ hydrolysis of the borate ester. [Link]

- Google Patents. (n.d.). Process for preparing pyridinemethanol compounds. US6437120B1.

-

Kamar, R., et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(14), 5393. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. [Link]

-

PubChem. (n.d.). (6-Fluoropyridin-2-yl)methanol. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). Process for the production of pyridine aldehydes. US3274206A.

-

ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. [Link]

-

Journal of the National Academy of Sciences of Ukraine. (2023). The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research. [Link]

-

European Patent Office. (n.d.). EP 2 368 550 B1. [Link]

-

ACS Publications. (2014). Direct β-Alkylation of Aldehydes via Photoredox Organocatalysis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Fluorinated Pyridines in Drug Development. [Link]

-

Regulations.gov. (2021). US Patent No. 8829195. [Link]

-

Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]

-

Carl ROTH. (n.d.). Pyridine - Safety Data Sheet. [Link]

- Google Patents. (n.d.).

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. reddit.com [reddit.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. carlroth.com [carlroth.com]

- 8. (6-Fluoropyridin-2-yl)methanol | C6H6FNO | CID 12045263 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol: Properties, Synthesis, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of the novel heterocyclic compound, (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol. As a substituted fluoropyridine, this molecule holds significant interest for researchers, medicinal chemists, and professionals in drug development due to the unique modulatory effects of fluorine on pharmacokinetic and pharmacodynamic profiles. While direct experimental data for this specific compound is not extensively available in public literature, this guide synthesizes information from structurally related analogues, predictive models, and established chemical principles to offer a robust scientific profile. We will delve into its anticipated characteristics, propose a viable synthetic route, and explore its potential as a scaffold in the design of new therapeutic agents.

Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2] The strategic incorporation of fluorine atoms into these structures has become a cornerstone of modern drug design.[1] Fluorine's high electronegativity and small van der Waals radius can profoundly influence a molecule's acidity, basicity, lipophilicity, and metabolic stability, often leading to enhanced potency, selectivity, and bioavailability.[3] The presence of a pyrrolidine moiety can further enhance solubility and provide a key interaction point with biological targets.[4] This guide focuses on the specific combination of these features in (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol, a molecule poised for exploration in various therapeutic areas.

Molecular Structure and Identification

A clear understanding of the molecular architecture is fundamental to predicting the properties and reactivity of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol.

Figure 1. Chemical structure of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol | - |

| Molecular Formula | C10H13FN2O | - |

| Molecular Weight | 196.22 g/mol | - |

| CAS Number | Not available | - |

Predicted Physicochemical Properties

In the absence of direct experimental data, computational models provide valuable estimations of the physicochemical properties of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol. These predictions are based on its structural features and comparison with known compounds.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Appearance | White to off-white solid | Based on similar substituted pyridines. |

| Melting Point | Not available | Expected to be a solid at room temperature. |

| Boiling Point | > 200 °C | High due to polar functional groups and molecular weight. |

| Solubility | Soluble in methanol, ethanol, DMSO. Limited solubility in water. | The pyrrolidine and hydroxyl groups may enhance aqueous solubility compared to more lipophilic analogues. |

| pKa | Not available | The pyridine nitrogen will be basic, with its pKa influenced by the electron-withdrawing fluorine and electron-donating pyrrolidine group. |

| LogP | 1.5 - 2.5 | A measure of lipophilicity, crucial for cell permeability. |

The predicted properties suggest that (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol is a stable, solid compound with moderate polarity, making it amenable to standard laboratory handling and formulation development.

Proposed Synthesis Pathway

A plausible and efficient synthesis of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol would involve the reduction of its corresponding aldehyde, 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde. This precursor is commercially available, providing a convenient starting point for laboratory-scale synthesis.

Figure 2. Proposed synthesis of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol.

Experimental Protocol: Reduction of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Dissolution: Dissolve 1.0 equivalent of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add 1.1 equivalents of sodium borohydride (NaBH4) portion-wise to the cooled solution, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extraction: Concentrate the reaction mixture under reduced pressure to remove the methanol. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic data can be predicted based on the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, and the protons of the pyrrolidine ring. The fluorine atom will likely cause splitting of adjacent proton signals.

-

¹³C NMR: The carbon NMR will show characteristic peaks for the carbons of the pyridine and pyrrolidine rings, as well as the hydroxymethyl carbon. The carbon attached to the fluorine will exhibit a large C-F coupling constant.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (196.22 g/mol ).

Chemical Reactivity and Stability

(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol is expected to be a relatively stable compound under standard laboratory conditions. Key points regarding its reactivity include:

-

Hydroxyl Group: The primary alcohol is a key functional group that can undergo typical alcohol reactions, such as oxidation to the corresponding aldehyde or carboxylic acid, and esterification or etherification.

-

Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The electron-donating pyrrolidine group will increase the basicity of the pyridine nitrogen, while the electron-withdrawing fluorine will decrease it. The overall effect will be a balance of these two opposing influences.

-

Fluorine Substitution: The fluorine atom is generally unreactive towards nucleophilic substitution under normal conditions but can activate the pyridine ring for certain reactions.

Potential Applications in Drug Discovery

Substituted pyridines are a rich source of biologically active compounds with applications in a wide range of diseases.[1][2] The unique combination of a fluorine atom, a pyrrolidine ring, and a hydroxymethyl group in (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol makes it an attractive scaffold for the development of novel therapeutics.

-

Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors used in oncology. The substituents on this molecule could be tailored to target specific kinase active sites.

-

Central Nervous System (CNS) Agents: The ability of fluorine to improve blood-brain barrier penetration makes fluorinated pyridines promising candidates for CNS-acting drugs.

-

Antiviral and Antibacterial Agents: Pyridine derivatives have shown broad-spectrum antimicrobial activity.[4][5] The specific substitution pattern of this compound could lead to novel agents with improved efficacy.

Figure 3. Rationale for the drug discovery potential of the title compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol is not available, general precautions for handling substituted pyridines and fluorinated organic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood.

-

Inhalation and Contact: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol represents a promising, yet underexplored, chemical entity with significant potential in the field of medicinal chemistry. This technical guide has provided a comprehensive, albeit predictive, overview of its physical and chemical properties, a viable synthetic route, and a rationale for its potential applications in drug discovery. The insights presented herein are intended to serve as a valuable resource for researchers and scientists, stimulating further investigation into this and related fluorinated pyridine scaffolds. As with any novel compound, experimental validation of the predicted properties is a crucial next step in unlocking its full therapeutic potential.

References

-

PubChem. (2-Fluoro-6-(trifluoromethyl)pyridine | C6H3F4N | CID 2736501). Retrieved from [Link]

-

American Elements. (6-Fluoro-2-pyridinemethanol | CAS 315180-17-7). Retrieved from [Link]

-

MDPI. (Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors). Retrieved from [Link]

-

PubMed. (Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview). Retrieved from [Link]

-

PubMed. (Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers). Retrieved from [Link]

-

ResearchGate. (Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview). Retrieved from [Link]

-

ResearchGate. (Fused Pyridine Derivatives: Synthesis and Biological Activities). Retrieved from [Link]

- Google Patents. (US4071521A - Process for making 2,6-difluoro pyridine).

-

ACS Publications. (The Journal of Organic Chemistry Ahead of Print). Retrieved from [Link]

-

ACS Publications. (Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines | Chemical Reviews). Retrieved from [Link]

-

National Institutes of Health. (2-Amino-4-(4-chlorophenyl)-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile). Retrieved from [Link]

-

MDPI. (Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines). Retrieved from [Link]

-

National Institutes of Health. (Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines - PMC). Retrieved from [Link]

-

PubChem. (2-Amino-6-pyridinecarboxaldehyde | C6H6N2O | CID 23131418). Retrieved from [Link]

Sources

- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2-Amino-4-(4-chlorophenyl)-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]

commercial availability of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol is a specialized pyridine derivative with potential applications in medicinal chemistry and drug discovery. This guide provides an in-depth analysis of its commercial availability, proposing scientifically sound synthetic routes for its preparation due to its current status as a non-commercially available compound. Detailed procedural considerations, safety protocols for handling key reagents, and a curated list of potential custom synthesis providers are presented to empower research and development endeavors. The molecular structure of this compound, characterized by a trifunctionalized pyridine core, suggests its utility as a versatile building block in the synthesis of more complex molecules.

Commercial Availability Assessment

As of early 2026, a comprehensive search of major chemical supplier databases indicates that (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol is not a commercially available, off-the-shelf compound . Its absence from these catalogs necessitates a custom synthesis approach for its acquisition. This guide, therefore, focuses on providing the necessary technical insights for its de novo synthesis.

Proposed Synthetic Strategies

Two plausible synthetic routes are proposed, leveraging established principles in heterocyclic chemistry. The choice between these routes will depend on starting material availability, scalability, and the specific capabilities of the synthesizing laboratory.

Route 1: Late-Stage Formylation via Directed Ortho-Metalation

This strategy involves the initial synthesis of the 2-fluoro-6-(pyrrolidin-1-yl)pyridine core, followed by the introduction of the methanol group at the 3-position.

Workflow Diagram:

Caption: Proposed Synthesis Route 2 using a Pre-functionalized Pyridine.

Step-by-Step Methodology:

-

Starting Material Synthesis/Procurement: This route would ideally start from a commercially available or readily synthesized 2,6-dihalo-3-formylpyridine. If starting with 2,6-dichloropyridine, a halogen exchange reaction could be employed to introduce the fluorine atoms. [1]

-

Selective Nucleophilic Aromatic Substitution: The 2,6-dihalo-3-formylpyridine is then reacted with pyrrolidine. The presence of the electron-withdrawing formyl group at the 3-position will activate the pyridine ring for nucleophilic aromatic substitution. The relative reactivity of the two halogen atoms will determine the regioselectivity of the substitution.

-

Reduction of the Aldehyde: The resulting 2-fluoro-6-(pyrrolidin-1-yl)pyridine-3-carbaldehyde is then reduced to the corresponding primary alcohol. This can be achieved using a mild and selective reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol. [2][3]This chemoselective reduction is not expected to affect the fluoro or pyrrolidinyl substituents. [2]

Key Reagents and Handling Considerations

The proposed syntheses involve hazardous reagents that require strict safety protocols.

| Reagent | Key Hazards | Recommended Handling Practices |

| 2,6-Difluoropyridine | Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation. [4][5] | Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Keep away from heat, sparks, and open flames. [5] |

| Pyrrolidine | Highly flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. [6] | Work in a fume hood. Use appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a face shield. Keep away from ignition sources. |

| n-Butyllithium (n-BuLi) | Pyrophoric liquid (ignites spontaneously in air). In contact with water, releases flammable gases. Causes severe skin burns and eye damage. [7][8] | EXTREME CAUTION REQUIRED. Handle under an inert atmosphere (e.g., argon or nitrogen) using syringe and cannula techniques. Wear fire-resistant lab coat, safety glasses, and chemical-resistant gloves. [9][10]Have a Class D fire extinguisher readily available. [9] |

| Formaldehyde (or Paraformaldehyde) | Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction and cancer. [11][12][13] | Handle in a fume hood with appropriate PPE. Avoid generating dust if using paraformaldehyde. |

General Laboratory Safety:

-

All reactions should be conducted in a well-ventilated fume hood.

-

An emergency eyewash and safety shower must be readily accessible.

-

Review the Safety Data Sheet (SDS) for each reagent before use.

-

It is highly recommended that personnel are trained and experienced in handling pyrophoric reagents like n-BuLi before attempting these syntheses. [1][9][10]

Custom Synthesis and Contract Research Organizations (CROs)

For organizations without the internal capacity or expertise for complex organic synthesis, outsourcing to a specialized CRO is a viable option. When selecting a CRO, it is crucial to consider their experience with heterocyclic chemistry, fluorination reactions, and the handling of pyrophoric reagents.

Potential Custom Synthesis Providers:

| Company | Specialization |

| Syngene International | Offers a wide range of synthetic chemistry services, including heterocyclic chemistry and the synthesis of complex molecules. [5] |

| Selvita | A fully-integrated CRO with expertise in drug discovery and medicinal chemistry, including custom synthesis. |

| Pharmaron | Provides comprehensive chemistry services from discovery to manufacturing, with experience in complex synthetic challenges. |

| WuXi AppTec | A large CRO with extensive capabilities in custom synthesis and process development for pharmaceutical clients. |

This is not an exhaustive list, and due diligence is recommended when selecting a CRO.

Conclusion

(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol is a molecule of interest for which custom synthesis is currently the only viable route of acquisition. The synthetic strategies outlined in this guide, based on established chemical principles, provide a solid foundation for its preparation. Careful consideration of the hazardous nature of the required reagents and adherence to strict safety protocols are paramount. For those seeking external expertise, numerous reputable CROs possess the necessary capabilities to undertake this synthesis. This guide serves as a critical resource for researchers and drug development professionals, enabling them to access this important chemical entity for their scientific pursuits.

References

- Process for making 2,6-difluoro pyridine. (1978). Google Patents.

-

Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2024, January 29). University of California, Irvine Environmental Health & Safety. Retrieved from [Link]

-

Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2009, February 26). University of California, Riverside Environmental Health & Safety. Retrieved from [Link]

- Directed Lithiation and Substitution of Pyridine Derivatives. (2015, February 6). HETEROCYCLES, Vol. 91, No. 3.

- Deshmukh, M., Patil, S., Banerjee, K., Oulkar, D., & Shripanavar, C. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre, 3(4), 264-266.

- Formaldehyde solution, 36.5-38% Safety Data Sheet. (2025, May 21). Sigma-Aldrich.

- Pyrrolidine Safety Data Sheet. (2025, November 6). Sigma-Aldrich.

- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom

- Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. (2015). ARKIVOC, 2015(iv), 19-47.

- n-Butyllithium solution Safety Data Sheet. (2025, July 30). Sigma-Aldrich.

-

2,6-Difluoropyridine. (n.d.). PubChem. Retrieved from [Link]

- Palladium-Catalyzed Formylation of Aryl Iodides with HCOOH as CO Source. (2017). Organic Letters, 19(16), 4235–4238.

- Zn-Catalyzed Regioselective and Chemoselective Reduction of Aldehydes, Ketones and Imines. (2022). International Journal of Molecular Sciences, 23(21), 12679.

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (n.d.). PMC - NIH. Retrieved from [Link]

- Formaldehyde solution Safety D

- PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.

- n-Butyllithium, 2.

- Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. (2025, August 6).

- Formaldehyde solution 37% Safety Data Sheet. (2025, December 18). Fisher Scientific.

- 2-Fluoro-6-(pyrrolidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. (n.d.). Sigma-Aldrich.

- Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3. (2023, July 17). CoLab.

- Skeletal Editing of Pyridines to Thiophene-2-Carbaldehydes. (2025, December 8). CCS Chemistry.

- Palladium-Catalyzed Reductive Formylation of Aryl Iodides with CO2 under Mild Conditions. (2023, April 21). The Journal of Organic Chemistry, 88(9), 5231–5237.

- n-Butyllithium Safety Data Sheet. (2025, September 27). ChemicalBook.

- Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. (n.d.). Semantic Scholar.

- SAFETY DATA SHEET FORMALDEHYDE LIQUID. (2022, December 10). Evans Vanodine.

- 5-Chloro-2,3-difluoropyridine Safety Data Sheet. (2025, September 24). Thermo Fisher Scientific.

- n-Butyl Lithium 1.6M in Hexane CAS No 109-72-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.

- Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Deriv

- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014, June 25). Organic & Biomolecular Chemistry.

- Safety Data Sheet FORMALDEHYDE SOLUTION 37 w/w, stablized with 10-12% methanol. (n.d.). ChemSupply Australia.

-

2,6-Diformylpyridine. (n.d.). Wikipedia. Retrieved from [Link]

- Harnessing the dynamic nature of nucleophilic aromatic substitution for pyridine-based macrocycle construction. (2025, August 21). American Chemical Society.

- Pyrrolidine. (1999, July). New Jersey Department of Health.

- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (n.d.). PMC - NIH.

- 2-Fluoro-6-(pyrrolidin-1-yl)-3-((trimethylsilyl)ethynyl)pyridine. (n.d.). ChemScene.

- Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. (1985). Journal of Medicinal Chemistry, 28(10), 1481–1491.

-

Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014, June 25). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

3-Methylpyridine. (n.d.). Wikipedia. Retrieved from [Link]

- Effect of Metalation on Porphyrin-Based Bifunctional Agents in Tumor Imaging and Photodynamic Therapy. (n.d.). PMC - PubMed Central.

- Palladium-Catalyzed Reductive Formylation of Aryl Iodides with CO2 under Mild Conditions. (n.d.). Organic Chemistry Portal.

- Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. (n.d.). Calvin Digital Commons.

- Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. (n.d.).

Sources

- 1. ehs.princeton.edu [ehs.princeton.edu]

- 2. mdpi.com [mdpi.com]

- 3. Selective reduction of carboxylic acids to aldehydes with hydrosilane via photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Contract research - SigutLabs [sigutlabs.com]

- 5. Our Plethora Of Synthetic Chemistry Services | Syngene CRO [syngeneintl.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. znaturforsch.com [znaturforsch.com]

- 9. ehs.uci.edu [ehs.uci.edu]

- 10. ehs.ucr.edu [ehs.ucr.edu]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. pnnl.gov [pnnl.gov]

- 13. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

Technical Guide: Physicochemical Properties and Structural Elucidation of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol

Introduction

For researchers, scientists, and professionals engaged in drug development, a precise understanding of a molecule's fundamental physicochemical properties is a critical first step in the journey from discovery to application. This guide provides an in-depth look at (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol , a substituted pyridinyl scaffold of interest in medicinal chemistry. Due to its specific combination of a fluorinated pyridine core, a pyrrolidine moiety, and a primary alcohol, this compound presents a unique profile for potential biological activity and metabolic stability.

This document details the deduced molecular formula and weight, provides a structural representation, and outlines a general yet robust workflow for the empirical confirmation of these properties—a necessary practice for any novel or sparsely documented chemical entity.

Core Molecular Attributes

The molecular formula and weight of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol have been determined based on its chemical structure as derived from its IUPAC name. The structure consists of a central pyridine ring substituted at the 2-position with a fluorine atom, at the 6-position with a pyrrolidin-1-yl group, and at the 3-position with a hydroxymethyl (-CH2OH) group.

The elemental composition is derived as follows:

-

Pyridine Ring: C₅H₂N (base structure with three substituents)

-

Fluorine Substituent: F

-

Pyrrolidin-1-yl Substituent: C₄H₈N

-

Methanol (Hydroxymethyl) Substituent: CH₃O

Summing these components yields the final molecular formula and subsequently, the molecular weight.

Data Summary Table

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃FN₂O | Deduced from Structure |

| Molecular Weight | 210.23 g/mol | Calculated from Formula |

| Monoisotopic Mass | 210.1012 Da | Calculated from Formula |

A search for the non-fluorinated analog, [6-(Pyrrolidin-1-yl)pyridin-3-yl]methanol (CAS 690632-01-0), reveals a molecular formula of C₁₀H₁₄N₂O and a molecular weight of 178.23 g/mol [1]. The addition of a fluorine atom and the removal of a hydrogen atom from the pyridine ring to arrive at the target compound is consistent with the deduced formula and weight presented here.

Structural Representation and Logic

A clear visualization of the molecule is essential for understanding its steric and electronic properties. The following diagram illustrates the connectivity of the atoms in (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol.

Caption: 2D structure of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol.

Field Insights for Drug Development Professionals

The structural motifs present in this molecule are of significant interest in medicinal chemistry:

-

Fluorinated Pyridine Ring: The incorporation of a fluorine atom can profoundly impact a molecule's properties. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of the pyridine nitrogen, thereby affecting solubility and cell permeability.

-

Pyrrolidine Moiety: This saturated heterocycle is a common feature in many approved drugs. It can serve as a rigid scaffold to orient other functional groups, improve aqueous solubility, and act as a hydrogen bond acceptor.

-

Primary Alcohol: The hydroxymethyl group provides a site for hydrogen bonding, which can be crucial for target engagement. It also offers a potential handle for further chemical modification or for the attachment of linkers in applications such as PROTACs (PROteolysis TArgeting Chimeras).

Experimental Workflow for Compound Characterization

As a Senior Application Scientist, it is imperative to validate the identity and purity of any compound used in research. For a novel or sparsely documented molecule like (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol, the following workflow is recommended.

Caption: Standard workflow for the verification of a novel chemical entity.

Step-by-Step Methodologies

-

Synthesis and Purification:

-

Causality: The synthesis of such a molecule would likely involve a nucleophilic aromatic substitution reaction, where 2,6-difluoropyridine is reacted sequentially with pyrrolidine and a suitable protected hydroxymethylating agent, followed by deprotection. The order of these steps would be critical to avoid side reactions.

-

Protocol:

-

React 2,6-difluoropyridine with pyrrolidine in a suitable solvent (e.g., DMSO) at elevated temperature to selectively displace one fluorine atom.

-

Purify the resulting 2-fluoro-6-(pyrrolidin-1-yl)pyridine intermediate via flash column chromatography.

-

Perform a lithiation at the 3-position followed by quenching with a formaldehyde equivalent (e.g., paraformaldehyde) to introduce the hydroxymethyl group.

-

Purify the final product using preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

-

-

-

Structural and Purity Analysis:

-

Trustworthiness: This multi-pronged analytical approach ensures self-validation. Each technique provides orthogonal data, and consistency across all results is required for confirmation.

-

Protocols:

-

LC-MS (Liquid Chromatography-Mass Spectrometry):

-

Dissolve a small sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Inject onto a C18 reverse-phase HPLC column.

-

Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid).

-

Monitor the eluent with a UV detector and an electrospray ionization (ESI) mass spectrometer in positive ion mode.

-

Expected Result: A single major peak in the chromatogram. The mass spectrum should show a prominent ion corresponding to [M+H]⁺ at m/z 211.11.

-

-

HRMS (High-Resolution Mass Spectrometry):

-

Analyze the sample via ESI coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Expected Result: An accurate mass measurement for the [M+H]⁺ ion that is within 5 ppm of the calculated value of 211.1088. This provides unambiguous confirmation of the molecular formula.

-

-

NMR (Nuclear Magnetic Resonance) Spectroscopy:

-

Dissolve ~5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

-

Expected Results:

-

¹H NMR: Signals corresponding to the two aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the eight protons of the pyrrolidine ring.

-

¹³C NMR: Ten distinct carbon signals.

-

¹⁹F NMR: A single resonance confirming the presence of one fluorine environment. The coupling patterns in all spectra will be key to confirming the substitution pattern.

-

-

-

-

Conclusion

While (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol is not widely documented in public chemical databases, its molecular formula (C₁₀H₁₃FN₂O ) and molecular weight (210.23 g/mol ) can be confidently deduced from its name. The combination of its structural features makes it a compound of interest for further investigation in drug discovery. The rigorous analytical workflow described herein provides a framework for the essential process of structural verification and purity assessment, ensuring the integrity of downstream research.

References

Sources

The Pyridinemethanol Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridinemethanol core, a seemingly simple heterocyclic structure, has emerged as a powerhouse in medicinal chemistry. Its unique combination of a pyridine ring and a primary alcohol functional group provides a versatile platform for developing novel therapeutics across a wide range of disease areas. This guide delves into the fundamental importance of the pyridinemethanol scaffold, exploring its physicochemical properties, structure-activity relationships (SAR), and key synthetic strategies. Through detailed case studies of approved drugs and clinical candidates, we illuminate the core's role in achieving high target affinity and favorable pharmacokinetic profiles. Furthermore, this document provides robust, step-by-step protocols for the synthesis and in-vitro evaluation of pyridinemethanol-based compounds, aiming to equip researchers with the practical knowledge to leverage this "privileged scaffold" in their own drug discovery endeavors.

Introduction: The Rise of a Privileged Structure

In the vast landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency in biologically active compounds. These are termed "privileged structures," a concept first introduced by Evans et al. in 1988, signifying their ability to bind to multiple, distinct biological targets.[1] The pyridine ring is a quintessential example of such a scaffold, found in numerous natural products and FDA-approved drugs.[1][2] Its derivatives are integral to a multitude of therapeutic agents, from the antituberculosis drug isoniazid to modern anticancer agents.[2][3]

The pyridinemethanol moiety, a specific iteration of this privileged core, combines the advantageous features of the pyridine ring with the synthetic versatility of a primary alcohol. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for target binding, while also influencing the molecule's overall polarity and solubility.[4][5] The hydroxymethyl group offers a reactive handle for a variety of chemical transformations, allowing for the systematic exploration of chemical space and the fine-tuning of a compound's properties.[6] This dual functionality makes pyridinemethanol an exceptionally valuable building block in the design of novel drugs.[6][7] This guide will provide a comprehensive overview of why and how this core is utilized in the rigorous process of drug discovery.

Physicochemical Properties and Their Implications

The success of a drug candidate is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). The pyridinemethanol core imparts a unique set of properties that medicinal chemists can strategically manipulate.

The pyridine ring itself is a polar, ionizable aromatic system that can enhance the aqueous solubility of parent compounds, a critical factor for bioavailability.[5] The nitrogen atom's basicity allows for salt formation, which can further improve solubility and handling characteristics. The hydroxymethyl group contributes to the molecule's polarity and provides an additional site for hydrogen bonding.

Table 1: Comparative Physicochemical Properties of Pyridinemethanol Isomers

| Property | 2-Pyridinemethanol | 3-Pyridinemethanol | 4-Pyridinemethanol | Reference(s) |

| Molecular Formula | C₆H₇NO | C₆H₇NO | C₆H₇NO | [6][8][9] |

| Molecular Weight | 109.13 g/mol | 109.13 g/mol | 109.13 g/mol | [6][8][9] |

| Melting Point | 69-71 °C | -7 °C | 52-56 °C | [6][10] |

| Boiling Point | 215 °C | 154 °C / 28 mmHg | 107-110 °C / 1 mmHg | [6][10] |

| Water Solubility | Soluble | Soluble | Soluble | [6][10] |

| Predicted pKa | ~13.5 | 13.68 ± 0.10 | 13.45 ± 0.10 | [6][10] |

| LogP | ~0.5 | -0.11 | 0.574 | [6][10] |

Causality Insight: The position of the hydroxymethyl group significantly influences the molecule's physical properties. For instance, the lower melting point and liquid state of 3-pyridinemethanol at room temperature compared to its solid isomers can be attributed to differences in crystal lattice packing and intermolecular forces.[10] These seemingly minor differences can have profound impacts on formulation and manufacturing choices down the line.

The Logic of Synthesis: Constructing the Core

The accessibility of a chemical scaffold through reliable and scalable synthetic routes is paramount for its utility in drug discovery. Pyridinemethanol and its derivatives can be prepared through several established methods, allowing for the generation of diverse compound libraries for screening.

A common and efficient method for synthesizing the core structure is the reduction of the corresponding pyridinecarboxylic acid or its esters.[6] This transformation can be achieved using various reducing agents, with sodium borohydride in the presence of a Lewis acid like lithium chloride being a frequently used combination.[6]

Workflow for Pyridinemethanol Synthesis

Below is a generalized workflow illustrating the synthetic logic from a commercially available starting material to the final pyridinemethanol core, which can then be further derivatized.

Caption: General synthetic workflow for pyridinemethanol core synthesis and subsequent derivatization.

Experimental Protocol: Synthesis of 4-Pyridinemethanol

This protocol details the reduction of methyl 4-pyridinecarboxylate. This self-validating system includes monitoring by Thin-Layer Chromatography (TLC) to ensure reaction completion before proceeding to workup, a critical step for ensuring purity and yield.

Materials:

-

Methyl 4-pyridinecarboxylate

-

Sodium borohydride (NaBH₄)

-

Lithium chloride (LiCl)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

TLC plates (silica gel 60 F₂₅₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Rotary evaporator

-

Separatory funnel

Step-by-Step Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve methyl 4-pyridinecarboxylate (1 equivalent) in anhydrous THF.

-

Addition of Reagents: Add lithium chloride (1.2 equivalents) to the solution and stir until dissolved. Cool the mixture in an ice bath.

-

Reduction: Slowly add sodium borohydride (2.5 equivalents) portion-wise to the cooled mixture.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is complete when the starting material spot is no longer visible.

-

Quenching: Carefully quench the reaction by slowly adding methanol to decompose any excess sodium borohydride.

-

Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.[6]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.[6]

-

Purification: If necessary, purify the crude 4-pyridinemethanol by column chromatography on silica gel or by recrystallization.

Case Studies: The Pyridinemethanol Core in Action

The true measure of a scaffold's value is its successful application in drug development. The pyridinemethanol core is a key feature in numerous drugs and clinical candidates, particularly in the realm of kinase inhibitors for oncology.[6]

Kinase Inhibitors in Oncology

Kinases are a major class of drug targets in cancer therapy, and the pyridine scaffold is a well-established privileged structure for designing potent inhibitors.[6] The pyridinemethanol moiety often serves as a key anchoring point, forming critical hydrogen bonds with the hinge region of the kinase active site.

Table 2: Examples of Pyridine-Based Kinase Inhibitors

| Compound/Scaffold | Kinase Target | IC₅₀ (nM) | Cell Line | Reference(s) |

| Pyridine-based derivative | PIM-1 Kinase | 14.3 | - | [6] |

| Pyridine-based derivative | PIM-1 Kinase | 20.4 | HepG2 | [6] |

| Isothiazolo[4,5-b]pyridine deriv. | GAK | 14 | - | [6] |

| Pyridopyrimidinone deriv. | JNK3 | 15 | - | [6] |

Expertise Insight: The data in Table 2 demonstrates how modifications to the core pyridine structure can be used to achieve high potency (low IC₅₀ values) against specific kinase targets.[6] The choice of which kinase to target is driven by an understanding of the signaling pathways that are dysregulated in a particular cancer. For example, derivatives of 4-pyridinemethanol have been developed as potent inhibitors of c-Jun N-terminal kinase (JNK), a key player in stress-induced signaling pathways implicated in cancer.[6]

Mechanism of Action: A Visual Explanation

The interaction of a pyridinemethanol-derived inhibitor with its target kinase can be visualized to understand its mechanism of action. The following diagram illustrates a simplified signaling pathway and the point of inhibition.

Caption: Simplified JNK signaling pathway inhibited by a pyridinemethanol-based drug.[6]

Structure-Activity Relationship (SAR) Insights

SAR studies are the cornerstone of lead optimization, providing a roadmap for rationally designing more potent and selective molecules. For pyridinemethanol derivatives, SAR exploration focuses on several key areas.

-

Position of the Hydroxymethyl Group: The choice between 2-, 3-, or 4-pyridinemethanol dictates the vector and distance of the hydroxyl group relative to the nitrogen, profoundly impacting how the molecule can orient itself within a binding pocket.

-

Substitution on the Pyridine Ring: Adding substituents (e.g., halogens, methoxy groups, amines) to the pyridine ring can modulate electronic properties, lipophilicity, and metabolic stability.[11] For example, adding electron-withdrawing groups can lower the pKa of the pyridine nitrogen, while bulky groups can provide steric hindrance to prevent unwanted metabolism.

-

Derivatization of the Hydroxyl Group: The hydroxyl group is a prime site for modification. It can be converted to esters, ethers, or carbamates to explore new interactions with the target, improve cell permeability, or design prodrugs.[6]

Logical SAR Exploration Workflow

A typical SAR campaign follows a logical progression from an initial "hit" compound to an optimized "lead."

Caption: Iterative cycle of Structure-Activity Relationship (SAR) exploration in drug discovery.

Conclusion and Future Perspectives

The pyridinemethanol core has firmly established itself as a versatile and valuable scaffold in drug discovery.[6] Its unique combination of a privileged heterocyclic ring and a reactive functional handle provides medicinal chemists with a powerful tool for creating diverse and potent therapeutic agents.[3][7] The successful development of numerous kinase inhibitors containing this core highlights its utility in oncology, and its application continues to expand into other therapeutic areas.[6][12]

Future research will likely focus on developing novel synthetic methodologies to access more complex and diverse pyridinemethanol derivatives. The integration of computational chemistry and machine learning will further accelerate the design-synthesize-test-analyze cycle, enabling more rapid and efficient exploration of the vast chemical space surrounding this core. As our understanding of disease biology deepens, the pyridinemethanol scaffold is poised to remain a central element in the design of the next generation of targeted therapies.

References

-

Alam, M. J., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Hydroxymethylpyridine. PubChem. [Link]

-

Teixeira, C., et al. (2023). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Pyridinemethanol. PubChem. [Link]

-

R Discovery. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

-

Kumar, A., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). Pyridine methanol. PubChem. [Link]

-

Hernandez-Vazquez, E., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. [Link]

-

Singh, U. P., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules. [Link]

Sources

- 1. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design [mdpi.com]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sarchemlabs.com [sarchemlabs.com]

- 8. 4-Hydroxymethylpyridine | C6H7NO | CID 11472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Pyridinemethanol | 100-55-0 [chemicalbook.com]

- 11. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

A-Technical-Guide-to-Unlocking-the-Therapeutic-Potential-of-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol)

For-the-Attention-of-Researchers-Scientists-and-Drug-Development-Professionals

Abstract

The-heterocyclic-compound-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol-represents-a-promising-scaffold-for-the-development-of-novel-therapeutic-agents-This-in-depth-technical-guide-explores-the-potential-research-areas-for-this-molecule-grounded-in-the-established-pharmacological-importance-of-its-constituent-moieties-the-fluorinated-aminopyridine-core-and-the-pyrrolidinyl-substituent-We-will-delve-into-the-rationale-for-its-investigation-in-oncology-neuroscience-and-infectious-diseases-providing-a-framework-for-its-synthesis-derivatization-and-biological-evaluation-This-document-serves-as-a-comprehensive-resource-for-guiding-future-research-and-unlocking-the-full-therapeutic-potential-of-this-versatile-chemical-entity

1.-Introduction-The-Architectural-Merits-of-a-Privileged-Scaffold

The-quest-for-novel-therapeutics-is-often-a-journey-into-the-vast-expanse-of-chemical-space-Within-this-landscape-certain-molecular-frameworks-known-as-privileged-scaffolds-repeatedly-emerge-as-the-backbone-of-successful-drugs-The-title-compound-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol-is-a-compelling-amalgamation-of-several-such-features-making-it-a-molecule-of-significant-interest-for-medicinal-chemists

-

The-2-Aminopyridine-Core-A-Versatile-Pharmacophore -The-2-aminopyridine-moiety-is-a-well-established-pharmacophore-found-in-a-multitude-of-marketed-drugs-Its-ability-to-form-key-hydrogen-bonding-interactions-and-its-facile-synthetic-accessibility-have-cemented-its-role-in-drug-design-Derivatives-of-2-aminopyridine-have-demonstrated-a-wide-array-of-biological-activities-including-antitumor-antiviral-and-anti-inflammatory-properties-The-simple-yet-functional-design-of-this-core-allows-for-the-creation-of-low-molecular-weight-compounds-a-desirable-trait-in-drug-discovery-programs-to-minimize-potential-toxicity-[cite:-9-22]

-

Fluorination-A-Strategy-for-Enhanced-Drug-Properties -The-incorporation-of-fluorine-into-pharmaceuticals-is-a-widely-employed-strategy-to-modulate-a-compound's-physicochemical-and-pharmacokinetic-properties-[cite:-16-27] The-presence-of-a-fluoro-group-can-enhance-metabolic-stability-increase-binding-affinity-and-improve-bioavailability-[cite:-19-27] In-the-context-of-the-title-compound-the-2-fluoro-substituent-is-poised-to-influence-the-pKa-of-the-pyridine-nitrogen-and-potentially-block-metabolic-oxidation-thereby-prolonging-its-biological-half-life-[cite:-27]

-

The-Pyrrolidine-Moiety-Navigating-Chemical-Space-in-3D -The-pyrrolidine-ring-a-saturated-five-membered-heterocycle-is-a-cornerstone-of-many-natural-products-and-pharmacologically-active-compounds-[cite:-5-7-20] Its-non-planar-three-dimensional-structure-allows-for-a-more-effective-exploration-of-the-pharmacophore-space-compared-to-its-aromatic-counterparts-[cite:-5] Pyrrolidine-derivatives-are-known-to-exhibit-a-broad-spectrum-of-biological-activities-including-anticancer-antiviral-and-CNS-effects-[cite:-20] The-pyrrolidin-1-yl-group-in-our-compound-of-interest-can-also-enhance-aqueous-solubility-a-key-parameter-for-drug-delivery-[cite:-12]

-

The-Pyridinylmethanol-Functionality-A-Gateway-to-Derivatization -The-primary-alcohol-of-the-methanol-group-provides-a-versatile-handle-for-further-chemical-modification-This-allows-for-the-creation-of-a-library-of-analogs-with-diverse-properties-facilitating-structure-activity-relationship-(SAR)-studies-Furthermore-the-pyridinylmethanol-motif-itself-can-participate-in-crucial-binding-interactions-with-biological-targets

2.-Potential-Therapeutic-Arenas-and-Research-Directives

Based-on-the-structural-features-of-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol-several-high-potential-research-avenues-can-be-envisioned

2.1-Oncology-Targeting-Kinase-Pathways

The-dysregulation-of-protein-kinases-is-a-hallmark-of-many-cancers-The-aminopyridine-scaffold-is-a-known-hinge-binder-in-many-kinase-inhibitors-Therefore-it-is-plausible-that-derivatives-of-our-title-compound-could-exhibit-inhibitory-activity-against-various-kinases-implicated-in-oncogenesis

Proposed-Research-Workflow

Caption: Kinase Inhibitor Discovery Workflow.

Experimental-Protocols

-

Kinase-Panel-Screening -A-broad-panel-of-recombinant-kinases-(e.g.-kinases-from-the-tyrosine-kinase-and-serine/threonine-kinase-families)-should-be-used-to-determine-the-inhibitory-profile-of-the-parent-compound-and-its-derivatives-Assays-can-be-performed-using-luminescence-or-fluorescence-based-readouts-to-measure-ATP-consumption-or-substrate-phosphorylation

-

Cell-Based-Proliferation-Assays -A-panel-of-cancer-cell-lines-representing-different-tumor-types-should-be-used-to-assess-the-antiproliferative-activity-of-the-compounds-The-MTT-or-CellTiter-Glo-assay-can-be-employed-to-determine-the-IC50-values

-

Structure-Activity-Relationship-(SAR)-Studies -Systematic-modification-of-the-pyrrolidine-ring-(e.g.-substitution-ring-size-variation)-and-the-methanol-group-(e.g.-etherification-esterification-oxidation)-will-be-crucial-to-optimize-potency-and-selectivity

2.2-Neuroscience-Modulating-CNS-Targets

The-pyrrolidine-moiety-is-present-in-several-CNS-active-drugs-and-the-aminopyridine-core-has-been-explored-for-its-potential-in-treating-neurodegenerative-diseases-[cite:-9] The-ability-of-small-molecules-to-cross-the-blood-brain-barrier-is-a-critical-factor-for-CNS-drug-development-and-the-physicochemical-properties-of-the-title-compound-suggest-this-may-be-feasible

Potential-CNS-Targets-and-Rationale

| Target Family | Rationale | Key Experimental Assays |

| Serotonin (5-HT) Receptors | 2-aminopyridine derivatives have shown activity as 5-HT1A receptor agonists, which are implicated in depression and anxiety.[1] | Radioligand binding assays, functional assays (e.g., cAMP measurement). |

| Dopamine (D) Receptors | Modulation of dopamine signaling is a key strategy for treating Parkinson's disease and schizophrenia. | Radioligand binding assays, GTPγS binding assays. |

| Nicotinic Acetylcholine Receptors (nAChRs) | The pyridine core is a fundamental component of nicotinic ligands. Modulators of nAChRs have potential in treating Alzheimer's disease and cognitive disorders. | Electrophysiology (patch-clamp), calcium imaging. |

| Monoamine Oxidase (MAO) | Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease. | Enzyme inhibition assays using recombinant MAO-A and MAO-B. |

2.3-Infectious-Diseases-Novel-Antimicrobial-and-Antiviral-Agents

The-emergence-of-drug-resistant-pathogens-necessitates-the-development-of-new-antimicrobial-and-antiviral-agents-Both-pyrrolidine-and-aminopyridine-scaffolds-have-been-incorporated-into-compounds-with-demonstrated-activity-against-a-range-of-pathogens-[cite:-20]

Proposed-Research-Directions

-

Antibacterial-Activity -Screening-against-a-panel-of-Gram-positive-and-Gram-negative-bacteria-including-drug-resistant-strains-like-MRSA-and-VRE-is-a-logical-first-step-The-methanol-group-could-be-a-starting-point-for-bioisosteric-replacement-to-enhance-activity-as-seen-in-other-antimicrobial-agents-[cite:-3-10]

-

Antiviral-Activity -Pyrrolo[3,4-c]pyridine-derivatives-which-share-a-similar-core-structure-have-shown-anti-HIV-activity-[cite:-17] Therefore-evaluation-against-a-panel-of-viruses-including-HIV-influenza-and-hepatitis-viruses-is-warranted

Illustrative-Signaling-Pathway-for-Antiviral-Intervention

Caption: Potential site of antiviral action.

3.-Synthetic-Considerations-and-Derivatization-Strategies

A-robust-and-flexible-synthetic-route-is-paramount-for-exploring-the-therapeutic-potential-of-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol-While-a-specific-synthesis-for-this-exact-molecule-is-not-readily-available-in-the-public-domain-plausible-routes-can-be-proposed-based-on-known-pyridine-chemistry

Proposed-Retrosynthetic-Analysis

Caption: A plausible retrosynthetic approach.

Key-Synthetic-Steps-and-Considerations

-

Starting-Material -A-readily-available-dihalopyridine-such-as-2,6-difluoropyridine-or-2,6-dichloropyridine-would-be-a-suitable-starting-material

-

Introduction-of-the-Formyl-Group -Lithiation-followed-by-quenching-with-a-formylating-agent-like-DMF-can-be-used-to-introduce-the-aldehyde-at-the-3-position

-

Nucleophilic-Aromatic-Substitution -The-selective-displacement-of-one-of-the-halogens-with-pyrrolidine-can-be-achieved-by-careful-control-of-reaction-conditions-such-as-temperature-and-solvent

-

Reduction-of-the-Aldehyde -The-final-step-would-involve-the-reduction-of-the-aldehyde-to-the-primary-alcohol-using-a-mild-reducing-agent-like-sodium-borohydride

Derivatization-Strategies

-

Modification-of-the-Methanol-Group -The-hydroxyl-group-can-be-converted-to-a-wide-range-of-functional-groups-including-ethers-esters-amines-and-halides-This-will-allow-for-the-exploration-of-the-SAR-at-this-position

-

Substitution-on-the-Pyrrolidine-Ring -The-use-of-substituted-pyrrolidines-(e.g.-3-hydroxypyrrolidine-proline-derivatives)-in-the-nucleophilic-aromatic-substitution-step-will-introduce-diversity-and-allow-for-the-optimization-of-physicochemical-properties

-

Bioisosteric-Replacement -The-methanol-group-could-be-replaced-with-other-functionalities-such-as-a-difluoromethyl-group-which-is-a-known-bioisostere-of-a-hydroxyl-group-to-improve-metabolic-stability-[cite:-10]

4.-Conclusion-A-Call-to-Investigation

(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol-is-a-scaffold-rich-in-potential-Its-synthesis-is-achievable-through-established-synthetic-methodologies-and-its-structural-features-suggest-a-high-probability-of-biological-activity-in-therapeutically-relevant-areas-This-guide-has-outlined-a-strategic-framework-for-the-investigation-of-this-promising-molecule-from-initial-screening-to-lead-optimization-It-is-our-firm-belief-that-a-dedicated-research-program-focused-on-this-compound-and-its-analogs-will-yield-novel-chemical-entities-with-the-potential-to-address-unmet-medical-needs-The-journey-from-a-privileged-scaffold-to-a-life-saving-drug-is-a-challenging-one-but-for-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol-it-is-a-journey-worth-embarking-on

5.-References

-

Process-for-the-preparation-of-chiral-pyrollidine-2-yl-methanol-derivatives-Google-Patents-URL-

-

2-Difluoromethylpyridine-as-a-bioisosteric-replacement-of-pyridine-N-oxide-the-case-of-quorum-sensing-inhibitors-RSC-Publishing-URL-[Link]

-

Novel-derivatives-of-2-pyridinemethylamine-as-selective-potent-and-orally-active-agonists-at-5-HT1A-receptors-PubMed-URL-[Link]

-

Pyrrolidine-in-Drug-Discovery-A-Versatile-Scaffold-for-Novel-Biologically-Active-Compounds-MDPI-URL-[Link]

-

(6-Fluoropyridin-2-yl)methanol-PubChem-URL-[Link]

-

Pyrrolidine-in-Drug-Discovery-A-Versatile-Scaffold-for-Novel-Biologically-Active-Compounds-MDPI-URL-[Link]

-

Recent-Advances-in-the-Biological-Profiles-of-Fluorine-Containing-Pyridine-and-its-Derivatives-A-Brief-Overview-ResearchGate-URL-[Link]

-

2-aminopyridine-–-a-classic-and-trendy-pharmacophore-Request-PDF-ResearchGate-URL-[Link]

-

2-Difluoromethylpyridine-as-a-bioisosteric-replacement-of-pyridine-N-oxide-the-case-of-quorum-sensing-inhibitors-PMC-PubMed-Central-URL-[Link]

-

US6437120B1-Process-for-preparing-pyridinemethanol-compounds-Google-Patents-URL-

-

Bioisosteric-Replacements-Cambridge-MedChem-Consulting-URL-[Link]

-

EP-2-368-550-B1-Google-Patents-URL-

-

2-Fluoro-5-aminopyridine-Enhancing-Drug-Discovery-with-Precision-Synthesis-URL-[Link]

-

An-Overview-of-the-Biological-Activity-of-Pyrrolo[3,4-c]pyridine-Derivatives-MDPI-URL-[Link]

-

Improved-Synthesis-of-Effective-3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based-Inhibitors-of-NADPH-Oxidase-2-MDPI-URL-[Link]

-

The-Latest-FDA-Approved-Pharmaceuticals-Containing-Fragments-of-Tailor-Made-Amino-Acids-and-Fluorine-MDPI-URL-[Link]

-

Recent-insights-about-pyrrolidine-core-skeletons-in-pharmacology-Frontiers-URL-[Link]

-

US-Patent-No-8829195-Regulations.gov-URL-[Link]

-

2-Aminopyridine-–-an-unsung-hero-in-drug-discovery-RSC-Publishing-URL-[Link]

-

US11629136B1-Substituted-pyridine-derivatives-as-SARM1-inhibitors-Google-Patents-URL-

-

Unexpected-Discovery-of-Saturated-Pyridine-Mimetics-ChemRxiv-URL-[Link]

-

Progress-in-the-Stereoselective-Synthesis-Methods-of-Pyrrolidine-Containing-Drugs-and-Their-Precursors-MDPI-URL-[Link]

-

Recent-Advances-in-the-Biological-Profiles-of-Fluorine-Containing-Pyridine-and-its-Derivatives-A-Brief-Overview-PubMed-URL-[Link]

-

US8420645B2-Salts-of-2-fluoro-N-methyl-4-[7-(quinolin-6-yl-methyl)-Google-Patents-URL-https://patents.google.com/patent/US8420645B2/enpatent/US8420645B2/en

Sources

Methodological & Application

Synthesis of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol: A Detailed Guide for Medicinal Chemistry

This document provides a comprehensive technical guide for the synthesis of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol, a valuable building block in medicinal chemistry. The strategic insights and detailed protocols herein are tailored for researchers, scientists, and professionals in drug development, aiming to provide a robust and reproducible synthetic route.

Introduction and Strategic Overview

(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol and its derivatives are of significant interest in drug discovery due to the versatile chemical handles they possess. The pyridine core is a common motif in pharmacologically active compounds, and the specific substitution pattern of a fluoro group, a pyrrolidinyl moiety, and a hydroxymethyl group offers multiple points for further functionalization. This allows for the exploration of chemical space and the optimization of structure-activity relationships (SAR) in drug development programs.

The synthetic strategy presented here focuses on a reliable and efficient two-step conceptual approach, beginning with a nucleophilic aromatic substitution (SNAr) to construct the core substituted pyridine ring, followed by a selective reduction of an aldehyde to the desired primary alcohol. For the purpose of this guide, we will commence from the commercially available intermediate, 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde , which streamlines the process for many research laboratories.

Synthetic Pathway and Mechanistic Considerations

The synthesis of the target molecule is conceptually straightforward, predicated on well-established and high-yielding chemical transformations. The overall synthetic scheme is depicted below.

Figure 1: Overall synthetic pathway for (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol.

Causality Behind Experimental Choices